molecular formula C20H25BrN2O2 B038485 4-Diphenylcarbamyl-N-methylpiperidine CAS No. 115932-56-4

4-Diphenylcarbamyl-N-methylpiperidine

Cat. No. B038485
M. Wt: 405.3 g/mol
InChI Key: MHVYTXSOGZZZMG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Diphenylcarbamyl-N-methylpiperidine, also known as DPhP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons. DPhP has been shown to have a high affinity for SERT, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.

Mechanism Of Action

4-Diphenylcarbamyl-N-methylpiperidine acts as a competitive inhibitor of SERT, which is responsible for the reuptake of serotonin into presynaptic neurons. By inhibiting SERT, 4-Diphenylcarbamyl-N-methylpiperidine increases the concentration of serotonin in the synaptic cleft, leading to increased activation of postsynaptic serotonin receptors. This mechanism of action has been well-established in the literature, and various studies have confirmed the selectivity and potency of 4-Diphenylcarbamyl-N-methylpiperidine as a SERT inhibitor.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Diphenylcarbamyl-N-methylpiperidine are primarily related to its inhibition of SERT. By increasing the concentration of serotonin in the synaptic cleft, 4-Diphenylcarbamyl-N-methylpiperidine can modulate various physiological processes that are regulated by serotonin. These include mood, appetite, sleep, and pain perception. 4-Diphenylcarbamyl-N-methylpiperidine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Diphenylcarbamyl-N-methylpiperidine in lab experiments include its high affinity and selectivity for SERT, which allows for precise modulation of serotonin signaling. 4-Diphenylcarbamyl-N-methylpiperidine is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of 4-Diphenylcarbamyl-N-methylpiperidine is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of 4-Diphenylcarbamyl-N-methylpiperidine in animal models can be challenging due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the use of 4-Diphenylcarbamyl-N-methylpiperidine in scientific research. One area of interest is the role of serotonin in the regulation of the immune system, and how 4-Diphenylcarbamyl-N-methylpiperidine can be used to modulate immune function. Another area of interest is the development of new SERT inhibitors based on the structure of 4-Diphenylcarbamyl-N-methylpiperidine, which may have improved selectivity and potency. Finally, the use of 4-Diphenylcarbamyl-N-methylpiperidine in combination with other drugs or therapies may provide new insights into the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-Diphenylcarbamyl-N-methylpiperidine involves the reaction of N-methylpiperidine with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by recrystallization or column chromatography. The synthesis of 4-Diphenylcarbamyl-N-methylpiperidine has been well-established in the literature, and various modifications have been made to improve its yield and purity.

Scientific Research Applications

4-Diphenylcarbamyl-N-methylpiperidine has been used extensively in scientific research to study the role of serotonin in various physiological and pathological processes. It has been shown to be a valuable tool in the study of depression, anxiety, and other mood disorders. 4-Diphenylcarbamyl-N-methylpiperidine has also been used to investigate the role of serotonin in pain perception, addiction, and other neurological disorders.

properties

CAS RN

115932-56-4

Product Name

4-Diphenylcarbamyl-N-methylpiperidine

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3 g/mol

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) N,N-diphenylcarbamate;bromide

InChI

InChI=1S/C20H25N2O2.BrH/c1-22(2)15-13-19(14-16-22)24-20(23)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19H,13-16H2,1-2H3;1H/q+1;/p-1

InChI Key

MHVYTXSOGZZZMG-UHFFFAOYSA-M

SMILES

C[N+]1(CCC(CC1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]

Canonical SMILES

C[N+]1(CCC(CC1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]

synonyms

4-diphenylcarbamyl-N,N-dimethylpiperidinium bromide
4-diphenylcarbamyl-N-methylpiperidine
4-diphenylcarbamyl-N-methylpiperidine methobromide
4-diphenylcarbamyl-N-methylpiperidinium methobromide
carbamate analog of 4-DAMP methiodide
diPhC-MePB

Origin of Product

United States

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